molecular formula C14H14IN B13987653 [1,1'-Biphenyl]-4-amine, 4'-iodo-N,N-dimethyl- CAS No. 100869-70-3

[1,1'-Biphenyl]-4-amine, 4'-iodo-N,N-dimethyl-

Cat. No.: B13987653
CAS No.: 100869-70-3
M. Wt: 323.17 g/mol
InChI Key: OIEAJUVNJZOMPD-UHFFFAOYSA-N
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Description

[1,1'-Biphenyl]-4-amine, 4'-iodo-N,N-dimethyl- (CAS: Not explicitly provided; inferred molecular formula: C₁₄H₁₄IN, MW ≈ 371.18 g/mol) is a halogenated biphenyl derivative featuring an iodine atom at the 4'-position and dimethylamino groups at the 4-position. This compound is part of the iodo-aryl family, which is critical in cross-coupling reactions for synthesizing advanced materials and pharmaceuticals . Its structural framework combines the conjugation of biphenyl systems with the electronic effects of iodine and dimethylamino substituents, making it valuable in optoelectronics and catalysis.

Properties

CAS No.

100869-70-3

Molecular Formula

C14H14IN

Molecular Weight

323.17 g/mol

IUPAC Name

4-(4-iodophenyl)-N,N-dimethylaniline

InChI

InChI=1S/C14H14IN/c1-16(2)14-9-5-12(6-10-14)11-3-7-13(15)8-4-11/h3-10H,1-2H3

InChI Key

OIEAJUVNJZOMPD-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2=CC=C(C=C2)I

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of [1,1'-Biphenyl]-4-amine, 4'-iodo-N,N-dimethyl- typically involves two key transformations:

  • Introduction of the amino group with N,N-dimethyl substitution at the 4-position of biphenyl.
  • Selective iodination at the 4'-position on the opposite phenyl ring.

These transformations can be achieved through sequential or one-pot reactions involving amination and iodination steps.

Amination Step: Introduction of 4-Amino-N,N-dimethyl Group

A common approach to introduce the N,N-dimethylamino group at the 4-position of biphenyl involves nucleophilic substitution or amination of a suitable precursor such as a 4-halobiphenyl.

Method Example:

  • Starting from 4-bromobiphenyl, a nucleophilic aromatic substitution with dimethylamine in tetrahydrofuran (THF) solvent under inert atmosphere (argon) at room temperature (about 25 °C) is performed.
  • The reaction mixture is stirred for 1 hour, then concentrated under reduced pressure.
  • The residue is extracted with ethyl acetate, washed with brine, dried over sodium sulfate (Na2SO4), and purified by column chromatography using petroleum ether/ethyl acetate as eluent to afford the pure 4-(N,N-dimethylamino)biphenyl intermediate.

This method benefits from mild conditions and avoids the use of metal catalysts, thus reducing potential contamination and simplifying purification.

Iodination Step: Selective Iodination at 4'-Position

Selective iodination of biphenyl derivatives is challenging due to the possibility of multiple substitution sites. A direct iodination method using iodine and an oxidant in acidic media has been developed to achieve high regioselectivity.

Patent-Reported Method for 4,4'-Diiodobiphenyl (Related Compound):

  • The iodination is carried out by reacting biphenyl with iodine (I2) in the presence of a composite catalyst consisting of concentrated sulfuric acid and concentrated hydrochloric acid mixed liquor.
  • Additional reagents include glacial acetic acid, deionized water, and ammonium persulfate as an oxidant.
  • The reaction is performed under stirring at a temperature range of 75–90 °C for about 1 hour.
  • This method reduces reaction temperature, shortens reaction time, and decreases iodine consumption compared to traditional iodination methods.

Although this patent specifically addresses 4,4'-diiodobiphenyl, the principles can be adapted for selective monoiodination at the 4'-position of 4-amino-N,N-dimethylbiphenyl derivatives by controlling stoichiometry and reaction conditions.

Combined Synthetic Route

A practical synthetic route to [1,1'-Biphenyl]-4-amine, 4'-iodo-N,N-dimethyl- involves:

Data Table: Summary of Key Reaction Parameters

Step Reagents & Conditions Temperature (°C) Time Notes
Amination 4-bromobiphenyl, dimethylamine (40 wt% in water), THF 25 1 hour Argon atmosphere, dropwise addition
Workup Concentration, EtOAc extraction, brine wash, Na2SO4 drying Room temp - Purification by column chromatography
Iodination Biphenyl derivative, iodine, ammonium persulfate, H2SO4/HCl/acetic acid 75–90 1 hour Stirring, controlled stoichiometry
Purification Extraction, drying, column chromatography Room temp - Silica gel, petroleum ether/ethyl acetate

Research Findings and Notes

  • Metal-Free Amination: The amination step avoids transition metals, which is advantageous for pharmaceutical applications where metal contamination is a concern.
  • Catalytic Iodination: The use of a composite acid catalyst system (H2SO4/HCl) and ammonium persulfate oxidant allows for efficient electrophilic iodination with reduced iodine usage and lower temperatures, improving sustainability and cost-effectiveness.
  • Regioselectivity: The reaction conditions favor substitution at the 4'-position due to electronic and steric effects, but careful control of reagent ratios and reaction time is essential to avoid polyiodination.
  • Purification: Column chromatography remains the method of choice for isolating the pure target compound, with petroleum ether/ethyl acetate mixtures providing suitable elution profiles.

Mechanism of Action

The mechanism of action of [1,1’-Biphenyl]-4-amine, 4’-iodo-N,N-dimethyl- involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

N,N-Dimethyl-[1,1'-biphenyl]-4-amine (CAS: 1137-79-7)

  • Molecular Formula : C₁₄H₁₅N
  • Molecular Weight : 197.28 g/mol
  • Key Features : Lacks the 4'-iodo substituent, reducing steric bulk and halogen-mediated reactivity.
  • Applications : Serves as a precursor in organic synthesis and optoelectronic materials.
  • Thermochemical Data : Undergoes transalkylation reactions with methanesulfonic acid, highlighting its stability and reactivity in acidic conditions .

Comparison: The absence of iodine simplifies synthesis but limits utility in halogen-specific reactions (e.g., Suzuki coupling). The dimethylamino group enhances electron-donating capacity, similar to the target compound .

N,N-Bis(4'-(hexyloxy)-[1,1'-biphenyl]-4-yl)thiophen-2-amine

  • Molecular Formula : C₄₆H₅₄N₂O₂S
  • Molecular Weight : 707.01 g/mol
  • Key Features : Incorporates hexyloxy chains and a thiophene bridge, enhancing solubility and charge transport.
  • Applications : Used in organic light-emitting diodes (OLEDs) and photovoltaic devices due to extended π-conjugation .

Comparison : The hexyloxy groups improve solubility in organic solvents, whereas the iodine in the target compound may facilitate heavier atom effects in photophysical applications. Both compounds leverage biphenyl cores for optoelectronic performance .

4-Iodo-N,N-dimethylaniline

  • Molecular Formula : C₈H₁₀IN
  • Molecular Weight : 247.08 g/mol
  • Key Features: Simpler structure with a single benzene ring, iodine, and dimethylamino groups.
  • Applications : Intermediate in pharmaceutical synthesis and cross-coupling reactions .

Comparison : The lack of a biphenyl system reduces conjugation and thermal stability. However, its smaller size allows for easier functionalization in confined reaction environments .

N-([1,1'-Biphenyl]-4-yl)-N-phenyl-[1,1'-biphenyl]-4-amine (CAS: 122215-84-3)

  • Molecular Formula : C₃₀H₂₃N
  • Molecular Weight : 397.51 g/mol
  • Key Features : Bulky triphenylamine structure with enhanced steric hindrance.
  • Applications: Potential use in hole-transport layers for OLEDs .
  • Hazards : Classified with H302 (harmful if swallowed), H315 (skin irritation), and H319 (eye irritation) .

Comparison : The triphenylamine core offers superior charge transport properties compared to the target compound’s biphenyl system. However, iodine in the target may enable unique reactivity in metal-catalyzed reactions .

Data Tables

Table 1: Structural and Physical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents CAS Number
[1,1'-Biphenyl]-4-amine, 4'-iodo-N,N-dimethyl- C₁₄H₁₄IN 371.18 (calculated) 4'-I, 4-N(CH₃)₂ N/A
N,N-Dimethyl-[1,1'-biphenyl]-4-amine C₁₄H₁₅N 197.28 4-N(CH₃)₂ 1137-79-7
N,N-Bis(4'-(hexyloxy)-biphenyl)thiophen-2-amine C₄₆H₅₄N₂O₂S 707.01 4'-hexyloxy, thiophene N/A
4-Iodo-N,N-dimethylaniline C₈H₁₀IN 247.08 4-I, N(CH₃)₂ N/A

Key Research Findings

  • Steric Considerations : Bulky substituents (e.g., hexyloxy groups in ) improve solubility but may hinder crystallization, whereas iodine offers a balance between reactivity and steric demand .
  • Toxicity Profile : While specific data for the target compound is lacking, related biphenylamines (e.g., ) show moderate toxicity, necessitating careful handling .

Biological Activity

[1,1'-Biphenyl]-4-amine, 4'-iodo-N,N-dimethyl- is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article synthesizes current research findings and case studies related to its biological activity, including antiproliferative effects, antimicrobial properties, and mechanisms of action.

  • Chemical Name : [1,1'-Biphenyl]-4-amine, 4'-iodo-N,N-dimethyl-
  • Molecular Formula : C13H12IN
  • CAS Number : 136531-00-0

Antiproliferative Activity

Recent studies have highlighted the compound's antiproliferative effects against various cancer cell lines. For instance, a study evaluated the viability of different cell lines treated with varying concentrations of biphenyl derivatives:

Concentration (µM)Cell LineViability (%)
10HeLa117.96 ± 7.81
30HeLa168.67 ± 16.16
10K562101.03 ± 16.01
30K56296.41 ± 6.04

The results indicated that at higher concentrations (30 µM), there was a significant increase in cell viability compared to lower concentrations (10 µM), suggesting a dose-dependent response in certain cell lines .

The mechanisms underlying the biological activity of [1,1'-Biphenyl]-4-amine, 4'-iodo-N,N-dimethyl- involve several pathways:

  • Cell Cycle Arrest : The compound may induce cell cycle arrest in cancer cells, leading to reduced proliferation.
  • Apoptosis Induction : Evidence suggests that treatment with this compound can trigger apoptosis in malignant cells through intrinsic pathways.

In a comparative study involving other biphenyl derivatives, it was noted that compounds with similar structures exhibited varying degrees of cytotoxicity against different cancer cell lines, indicating structure-activity relationships (SAR) that could be further explored for drug development .

Antimicrobial Activity

In addition to its antiproliferative effects, [1,1'-Biphenyl]-4-amine, 4'-iodo-N,N-dimethyl- has shown potential antimicrobial properties. A study evaluated its efficacy against several bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

These findings suggest that the compound possesses moderate antibacterial activity and could serve as a lead compound for further antimicrobial research .

Case Study 1: Cancer Cell Lines

A detailed investigation into the cytotoxic effects of [1,1'-Biphenyl]-4-amine derivatives demonstrated their potential as anticancer agents. The study involved treating human cancer cell lines with varying concentrations and assessing cell viability through MTT assays. Results indicated significant cytotoxicity at specific concentrations while maintaining lower toxicity in normal cell lines.

Case Study 2: Antimicrobial Efficacy

Another case study focused on the antimicrobial properties of the compound against clinical isolates of MRSA and other resistant strains. The compound exhibited promising results with lower MIC values than conventional antibiotics, suggesting its potential as an alternative treatment option for resistant infections .

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